molecular formula C10H10O5 B1315018 Dimethyl 3-hydroxyphthalate CAS No. 36669-02-0

Dimethyl 3-hydroxyphthalate

Cat. No.: B1315018
CAS No.: 36669-02-0
M. Wt: 210.18 g/mol
InChI Key: BQGDDMMXPRJQHZ-UHFFFAOYSA-N
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Description

Dimethyl 3-hydroxyphthalate is an organic compound with the molecular formula C10H10O5. It is a derivative of phthalic acid, specifically a dimethyl ester of 3-hydroxyphthalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Dimethyl 3-hydroxyphthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

Target of Action

Dimethyl 3-hydroxyphthalate is a type of phthalate, which are known to be endocrine-disrupting chemicals . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions . The primary targets of this compound are these nuclear receptors.

Mode of Action

Phthalates, including this compound, can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The biodegradation of this compound is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), that is further biodegraded through a two-step di-oxygenation reaction .

Pharmacokinetics

It’s known that phthalates can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition . Biodegradation using microorganisms could play a significant role .

Result of Action

The result of this compound action is the potential induction of neurological disorders due to its interference with nuclear receptors in neural structures . The degradation of this compound yields numerous transformation products such as hydroxylated phthalates .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Fenton reaction involving H2O2 and Fe (II) salts can be used to treat polluted water, during which pollutants are decomposed directly by hydroxyl radicals . Incomplete treatment of some organic pollutants might produce toxic transformation products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-hydroxyphthalate can be synthesized through the esterification of 3-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-hydroxyphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 3-ketophthalic acid or 3-carboxyphthalic acid.

    Reduction: Formation of 3-hydroxyphthalic alcohol.

    Substitution: Formation of 3-alkoxyphthalates or 3-acetoxyphthalates.

Comparison with Similar Compounds

Dimethyl 3-hydroxyphthalate can be compared with other similar compounds such as:

    Dimethyl phthalate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Dimethyl 4-hydroxyphthalate: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.

    Diethyl phthalate: Similar ester structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

This compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and versatility in chemical synthesis and applications.

Properties

IUPAC Name

dimethyl 3-hydroxybenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGDDMMXPRJQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481212
Record name dimethyl 3-hydroxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36669-02-0
Record name dimethyl 3-hydroxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-hydroxyphthalic anhydride (20.5 g, 125 mmol) in methanol (100 mL) was heated to reflux for three hours. The solvent was evaporated in vacuo, and the residue was suspended in sodium bicarbonate (29.4 g, 350 mmol) in DMF (250 mL), followed by addition of iodomethane (19 mL, 300 mmol) and heating at 55° C. for four hours. The mixture was cooled to room temperature, solvent evaporated in vacuo, and the residue was partitioned between water (200 mL) and ethyl acetate (200 mL). The organic layer was washed with water (2×200 mL), dried, concentrated in vauco, and then purified by flash column chromatography (Silica Gel, EtOAc/Hexane, 0% gradient to 100% 30 min) to give 3-hydroxyphthalic acid dimethyl ester (20.2 g, 77% yield). The product was used in the next step without further purification.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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